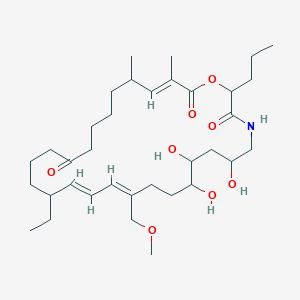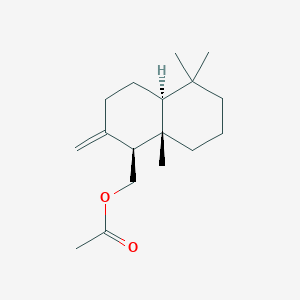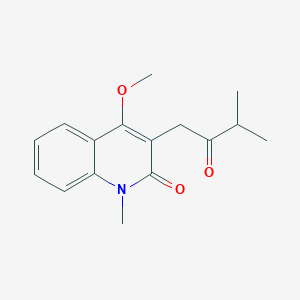
Cephalezomine H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalezomine H is a natural product found in Cephalotaxus harringtonia with data available.
Scientific Research Applications
Alkaloid Properties and Synthesis
- Cephalezomine H as a Cephalotaxus Alkaloid : Cephalezomine H, along with other cephalezomines, is identified as a novel alkaloid derived from Cephalotaxus harringtonia var. nana. These alkaloids, including cephalezomine H, have been studied for their potent cytotoxic properties against tumor cells, indicating potential applications in cancer research (Morita, Arisaka, Yoshida, & Kobayashi, 2000).
- Synthesis and Structural Elucidation : The synthesis of cephalezomine H has been a subject of research, highlighting its complex structure and the intricate processes involved in its laboratory creation. This work is significant in understanding the compound's potential therapeutic applications and properties (Ma, An, Zhao, Du, Deng, Zhang, & Fan, 2017).
Potential Therapeutic Applications
- Antitumor Activity : Research indicates that cephalezomine H, like other cephalezomines, demonstrates significant antitumor activity, making it a candidate for further exploration in cancer therapy (Morita, Arisaka, Yoshida, & Kobayashi, 2000).
Broader Context of Cephalotaxus Alkaloids
- Diverse Alkaloid Research : Studies extend beyond cephalezomine H to a range of cephalotaxus alkaloids, underscoring the broad interest in this class of compounds for their diverse biological activities and potential therapeutic applications (Morita, Yoshinaga, & Kobayashi, 2002).
properties
Product Name |
Cephalezomine H |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
(2S,3R,4R,6S)-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),13,15(19)-triene-3,4-diol |
InChI |
InChI=1S/C17H21NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,12,15-16,19-20H,1-5,8-9H2/t12-,15-,16+,17+/m1/s1 |
InChI Key |
OWAMFRTVMGAVTD-VZEFYGNVSA-N |
Isomeric SMILES |
C1C[C@]23C[C@H]([C@@H]([C@H]2C4=CC5=C(C=C4CCN3C1)OCO5)O)O |
Canonical SMILES |
C1CC23CC(C(C2C4=CC5=C(C=C4CCN3C1)OCO5)O)O |
synonyms |
cephalezomine H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















